molecular formula C12H14N2O2 B13342005 (6,7-Dimethoxyisoquinolin-1-yl)methanamine

(6,7-Dimethoxyisoquinolin-1-yl)methanamine

Cat. No.: B13342005
M. Wt: 218.25 g/mol
InChI Key: ZLNGTZKCSHOENO-UHFFFAOYSA-N
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Description

(6,7-Dimethoxyisoquinolin-1-yl)methanamine is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of the isoquinoline ring and a methanamine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxyisoquinolin-1-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reduction of isoquinoline and subsequent reductive amination. The reaction conditions are optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dimethoxyisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

(6,7-Dimethoxyisoquinolin-1-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6,7-Dimethoxyisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-Dimethoxyisoquinolin-1-yl)methanamine is unique due to the presence of both methoxy groups and the methanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)methanamine

InChI

InChI=1S/C12H14N2O2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h3-6H,7,13H2,1-2H3

InChI Key

ZLNGTZKCSHOENO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CN)OC

Origin of Product

United States

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